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Abstract
Demelverine is a spasmolytic agent with a papaverine-like mechanism of action, also

classified as an anticholinergic agent.[1] This technical guide provides a comprehensive

overview of the available scientific and technical information regarding its discovery, history,

and pharmacological properties. Due to the limited publicly available data, this document

synthesizes known information and highlights areas where further research is required.

Introduction
Demelverine is a tertiary amine with a molecular formula of C17H21N and a molecular weight

of 239.36 g/mol . It is structurally distinct from many other anticholinergic agents. While its

primary classification is as a spasmolytic, its anticholinergic properties contribute to its overall

pharmacological profile. This guide aims to collate the fragmented information available on

Demelverine to provide a coherent resource for the scientific community.

Discovery and History
The precise details surrounding the discovery and historical development of Demelverine are

not well-documented in publicly accessible scientific literature. Information regarding the

original researchers, the institution where it was first synthesized, and the timeline of its

development is scarce. This lack of a clear historical narrative presents a significant gap in the
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understanding of this compound's origins and its journey through preclinical and potential

clinical development.

Chemical Synthesis
A definitive, detailed experimental protocol for the synthesis of Demelverine is not readily

available in peer-reviewed journals. However, based on its chemical structure, a logical

synthetic pathway can be proposed.

Proposed Synthetic Pathway
A plausible retrosynthetic analysis of Demelverine (N-methyl-N-(2-

phenylethyl)benzeneethanamine) suggests that it could be synthesized through the N-

alkylation of N-methyl-2-phenylethanamine with a suitable 2-phenylethyl halide or by reductive

amination of phenylacetaldehyde with N-methyl-2-phenylethanamine.

A logical forward synthesis could involve the following steps:

Formation of N-methyl-2-phenylethanamine: This intermediate can be prepared from 2-

phenylethanamine through reductive amination with formaldehyde or by acylation followed

by reduction.

N-alkylation: The resulting secondary amine can then be reacted with a 2-phenylethyl halide

(e.g., 2-phenylethyl bromide) in the presence of a base to yield Demelverine.

A visual representation of this proposed synthetic workflow is provided below.

Step 1: Formation of Intermediate Step 2: N-alkylation

2-phenylethanamine

N-methyl-2-phenylethanamine

Reductive Amination

Formaldehyde Reducing Agent
(e.g., NaBH3CN) N-methyl-2-phenylethanamine

Demelverine

N-alkylation

2-phenylethyl halide Base
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Proposed Synthetic Workflow for Demelverine.

Mechanism of Action
Demelverine's pharmacological activity is characterized by two primary mechanisms: a direct

spasmolytic effect similar to papaverine and an anticholinergic effect.

Papaverine-like Spasmolytic Action
The papaverine-like action suggests that Demelverine may act as a non-specific inhibitor of

phosphodiesterases (PDEs). Inhibition of PDEs would lead to an increase in intracellular cyclic

adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP) levels in

smooth muscle cells. This increase in cyclic nucleotides activates protein kinases, which in turn

phosphorylate various downstream targets, ultimately leading to a decrease in intracellular

calcium concentration and smooth muscle relaxation.

Anticholinergic Activity
As an anticholinergic agent, Demelverine likely acts as a competitive antagonist of

acetylcholine at muscarinic receptors. By blocking the binding of acetylcholine, it inhibits the

parasympathetic stimulation of smooth muscle contraction. The specific affinities of

Demelverine for the different muscarinic receptor subtypes (M1-M5) have not been reported in

the available literature. Understanding this receptor-binding profile would be crucial for a more

precise characterization of its pharmacological effects and potential side effects.

The following diagram illustrates the potential signaling pathways involved in Demelverine's

mechanism of action.
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Papaverine-like Spasmolytic Pathway
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Potential Signaling Pathways of Demelverine.

Preclinical and Clinical Data
A thorough search of scientific databases and clinical trial registries did not yield any publicly

available quantitative data from preclinical or clinical studies of Demelverine. Information on its

pharmacokinetic profile (absorption, distribution, metabolism, and excretion), toxicology, and

efficacy in animal models or human subjects is not documented in the accessible literature. A

single clinical trial identifier, NCT06156449, has been noted, but no results or detailed

information about this study are currently available.

Data Summary
Due to the absence of quantitative data in the public domain, a tabular summary of

Demelverine's properties cannot be compiled at this time. Key data points that would be

essential for a comprehensive understanding of this compound and are currently unavailable

include:

Physicochemical Properties: pKa, logP, solubility.
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Pharmacological Data: IC50/EC50 values for PDE inhibition, Ki values for muscarinic

receptor subtypes.

Pharmacokinetic Parameters: Bioavailability, half-life, clearance, volume of distribution.

Toxicological Data: LD50, NOAEL (No-Observed-Adverse-Effect Level).

Conclusion and Future Directions
Demelverine remains a poorly characterized compound in the public scientific domain. While

its classification as a spasmolytic and anticholinergic agent provides a general framework for its

potential therapeutic applications, the lack of detailed information on its discovery, synthesis,

and pharmacological properties severely limits its potential for further development.

For researchers and drug development professionals, the following areas represent critical next

steps in the investigation of Demelverine:

Literature and Patent Archeology: A more profound search of historical chemical and

pharmaceutical literature, as well as patent databases from various countries, may yet

uncover original documents detailing the discovery and development of Demelverine.

De Novo Synthesis and Characterization: In the absence of a published synthetic protocol, a

de novo synthesis based on established organic chemistry principles would be necessary to

obtain the compound for further study. Full analytical characterization (NMR, MS, etc.) would

be required to confirm its identity.

In Vitro Pharmacological Profiling: A comprehensive in vitro study is needed to determine its

binding affinities for muscarinic receptor subtypes and its inhibitory activity against various

PDE isoforms.

Preclinical In Vivo Studies: Should in vitro studies yield promising results, evaluation in

relevant animal models of smooth muscle spasm would be warranted to assess its efficacy,

pharmacokinetics, and safety profile.

This technical guide serves as a starting point for future research into Demelverine,

highlighting the significant knowledge gaps that need to be addressed to fully understand and

potentially exploit its therapeutic value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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